molecular formula C22H22O4 B11605214 3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione

3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione

Cat. No. B11605214
M. Wt: 350.4 g/mol
InChI Key: HQPCTBWEANYTSL-UHFFFAOYSA-N
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Description

3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione is an organic compound with a complex structure that includes a chromenyl group, an ethoxyphenyl group, and a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromenyl structure. The final step involves the addition of a pentane-2,4-dione moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products

Scientific Research Applications

3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Acetylacetone: A simpler 1,3-diketone with similar reactivity but lacking the chromenyl and ethoxyphenyl groups.

    Chalcones: Compounds with a similar structure but without the pentane-2,4-dione moiety.

Uniqueness

3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry .

properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione

InChI

InChI=1S/C22H22O4/c1-4-25-17-11-9-16(10-12-17)21-13-19(22(14(2)23)15(3)24)18-7-5-6-8-20(18)26-21/h5-13,19,22H,4H2,1-3H3

InChI Key

HQPCTBWEANYTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C(C(=O)C)C(=O)C

Origin of Product

United States

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